Methyl 4-[(2-bromoacetyl)amino]benzoate

Catalog No.
S9029557
CAS No.
M.F
C10H10BrNO3
M. Wt
272.09 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-[(2-bromoacetyl)amino]benzoate

Product Name

Methyl 4-[(2-bromoacetyl)amino]benzoate

IUPAC Name

methyl 4-[(2-bromoacetyl)amino]benzoate

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

InChI

InChI=1S/C10H10BrNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

LOLTURANWZRFTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CBr

Methyl 4-[(2-bromoacetyl)amino]benzoate (CAS 172839-52-0) is a highly reactive, bifunctional building block featuring a para-substituted methyl ester and an electrophilic α-bromoacetamide group. In industrial and pharmaceutical procurement, this compound is primarily sourced as a rigid, aromatic precursor for SN2 displacements and heterocyclizations, such as the synthesis of thiazoles, thiazolidinones, and functionalized anilines [1]. Unlike standard aliphatic bromoacetamides, the electron-withdrawing nature of the benzoate ring modulates the amide's electronic profile, while the methyl ester serves as a robust, organic-soluble protecting group that can be selectively hydrolyzed post-alkylation [2].

Substituting this specific compound with closely related analogs introduces significant process bottlenecks. Utilizing the free acid analog, 4-[(2-bromoacetyl)amino]benzoic acid, severely restricts solubility in aprotic solvents and introduces a competing nucleophilic carboxylate during base-promoted alkylations, often requiring additional protection steps [1]. Conversely, opting for the cheaper chloro analog (methyl 4-[(2-chloroacetyl)amino]benzoate) drastically reduces the rate of SN2 displacement, forcing the use of harsh reflux conditions or iodide catalysis that can degrade sensitive substrates [2]. Finally, attempting in situ generation from methyl 4-aminobenzoate and bromoacetyl bromide generates corrosive hydrobromic acid equivalents and requires handling severe lachrymators, complicating scale-up and safety protocols [3].

SN2 Displacement Kinetics and Leaving Group Efficacy

The α-bromoamide moiety in methyl 4-[(2-bromoacetyl)amino]benzoate provides a vastly superior leaving group compared to its chlorinated counterpart. Class-level kinetic studies on haloacetamides demonstrate that the SN2 reactivity of bromoacetamides is approximately 50 to 80 times greater than that of chloroacetamides toward standard nucleophiles like thiols and amines [1]. This quantitative advantage allows alkylations and heterocyclizations to proceed rapidly at room temperature or under mild heating, whereas the chloro analog typically requires extended refluxing or Finkelstein conditions (addition of NaI) to achieve comparable conversion .

Evidence DimensionRelative SN2 reaction rate
Target Compound Data~50x to 80x faster displacement (Bromoacetamide)
Comparator Or BaselineMethyl 4-[(2-chloroacetyl)amino]benzoate (Chloroacetamide)
Quantified Difference50-80 fold increase in reaction velocity
ConditionsNucleophilic substitution with thiols/amines in organic solvents

Procuring the bromo analog minimizes cycle times and avoids harsh thermal conditions that could degrade complex, sensitive downstream intermediates.

Solvent Compatibility and Base-Promoted Reaction Stability

The presence of the methyl ester in methyl 4-[(2-bromoacetyl)amino]benzoate ensures high solubility in standard aprotic solvents (e.g., DMF, DCM, THF) and prevents interference during base-catalyzed reactions. In contrast, the free acid comparator, 4-[(2-bromoacetyl)amino]benzoic acid, acts as a strong hydrogen-bond donor, significantly reducing solubility in non-polar media and consuming stoichiometric equivalents of base to form an unreactive or side-reacting carboxylate salt [1]. The esterification effectively masks the acidic proton, ensuring that added bases (like K2CO3 or Et3N) exclusively promote the desired SN2 displacement at the α-carbon .

Evidence DimensionBase consumption and reactive interference
Target Compound Data0 equivalents of base consumed by the ester group
Comparator Or Baseline4-[(2-bromoacetyl)amino]benzoic acid (consumes 1 eq base)
Quantified DifferenceElimination of stoichiometric base waste and carboxylate side-reactions
ConditionsBase-promoted alkylation in aprotic solvents

The methyl ester form allows for homogeneous, predictable reaction kinetics without the need for excess base or the risk of carboxylate-driven polymerization.

Precursor Purity and Byproduct Elimination in Scale-Up

Procuring pre-formed methyl 4-[(2-bromoacetyl)amino]benzoate eliminates the need for in situ acylation of methyl 4-aminobenzoate using bromoacetyl bromide. In situ generation inherently produces one stoichiometric equivalent of hydrobromic acid (HBr) as a byproduct, which can cleave acid-sensitive protecting groups or degrade the product if not perfectly buffered [1]. By sourcing the purified bromoacetamide, chemists ensure a neutral, 1:1 stoichiometric starting material, bypassing the handling of highly toxic, corrosive lachrymators and completely eliminating the HBr generation step from the downstream workflow [2].

Evidence DimensionCorrosive byproduct generation
Target Compound Data0 equivalents of HBr generated during use
Comparator Or BaselineIn situ generation (produces 1 equivalent of HBr)
Quantified Difference100% reduction in acidic byproduct formation during the alkylation step
ConditionsMulti-step synthesis involving acid-sensitive moieties

Purchasing the pre-formed reagent simplifies safety protocols, protects sensitive functional groups, and improves overall batch-to-batch reproducibility.

Synthesis of Thiazole and Thiazolidinone Pharmacophores

Ideal for Hantzsch-type heterocyclizations with thioamides or thioureas, where the high reactivity of the bromo group allows for rapid ring closure without the harsh reflux conditions required by chloro analogs [1].

Cysteine-Targeted Covalent Modifier Development

Serves as a rigid, aromatic linker for designing covalent inhibitors or chemical probes, where the bromoacetamide provides a tuned, highly reactive electrophile for thiol alkylation compared to less reactive chloroacetamides [2].

Solid-Phase Peptide Synthesis (SPPS) Derivatization

The methyl ester allows for clean, base-promoted alkylation of resin-bound amines or thiols, after which the ester can be selectively hydrolyzed to yield a free acid for further peptide coupling without the solubility issues of the free acid precursor [1].

Library Generation of Functionalized Anilines

Acts as a reliable, highly soluble core scaffold for combinatorial chemistry, where the bromo group can be diversified with various nucleophiles (amines, alkoxides, thiols) in high-throughput formats without the corrosive byproducts of in situ generation [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.98441 g/mol

Monoisotopic Mass

270.98441 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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